4-[[(4-Fluorophenyl)sulfonyl](methyl)amino]butanoic acid
Übersicht
Beschreibung
4-[(4-Fluorophenyl)sulfonylamino]butanoic acid is a synthetic organic compound with the molecular formula C({11})H({14})FNO(_{4})S It is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)sulfonylamino]butanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzenesulfonyl chloride and methylamine.
Formation of Intermediate: The reaction between 4-fluorobenzenesulfonyl chloride and methylamine forms an intermediate sulfonamide.
Alkylation: The intermediate is then subjected to alkylation with a butanoic acid derivative under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 4-[(4-Fluorophenyl)sulfonylamino]butanoic acid may involve:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to optimize reaction conditions and improve yield.
Catalysts and Solvents: Employing specific catalysts and solvents to enhance reaction efficiency and selectivity.
Purification: Implementing purification techniques such as crystallization, distillation, or chromatography to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Fluorophenyl)sulfonylamino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH({4})).
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfinyl or thiol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(4-Fluorophenyl)sulfonylamino]butanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(4-Fluorophenyl)sulfonylamino]butanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Chlorophenyl)sulfonylamino]butanoic acid
- 4-[(4-Bromophenyl)sulfonylamino]butanoic acid
- 4-[(4-Methylphenyl)sulfonylamino]butanoic acid
Uniqueness
4-[(4-Fluorophenyl)sulfonylamino]butanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of 4-[(4-Fluorophenyl)sulfonylamino]butanoic acid, covering its synthesis, reactions, applications, and unique properties
Biologische Aktivität
4-[(4-Fluorophenyl)sulfonylamino]butanoic acid, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound exhibits a unique structure that may contribute to its interactions with biological systems, including enzyme inhibition and receptor modulation.
- Molecular Formula : C11H14FNO4S
- Molecular Weight : 275.3 g/mol
- IUPAC Name : 4-[(4-fluorophenyl)sulfonylamino]butanoic acid
The biological activity of this compound is primarily attributed to its ability to interact with various targets in the body, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. Additionally, the fluorophenyl moiety may enhance binding affinity and selectivity towards specific biological targets.
Biological Activity Overview
-
Antimicrobial Activity :
- Preliminary studies suggest that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate biosynthesis.
- A study indicated that related compounds demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
-
Neuropharmacological Effects :
- Research has shown that compounds with similar structures can influence neurotransmitter systems, particularly dopamine transporters. For instance, modifications on the p-fluorophenyl ring have been linked to enhanced binding affinities at dopamine transporters (DAT), suggesting potential applications in treating psychostimulant abuse disorders .
- A specific analog was found to reduce the reinforcing effects of cocaine and methamphetamine in preclinical models, indicating a possible therapeutic role in addiction treatment .
- Anti-inflammatory Properties :
Case Study 1: Antimicrobial Efficacy
In a comparative study of various sulfonamide derivatives, 4-[(4-fluorophenyl)sulfonylamino]butanoic acid was evaluated for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent.
Case Study 2: Neuropharmacological Assessment
A study involving rodent models assessed the impact of this compound on locomotor activity and DAT binding. Results indicated that at lower doses, the compound significantly reduced hyperactivity induced by psychostimulants without producing stimulant-like effects itself, indicating its potential for therapeutic use in addiction treatment.
Data Table: Biological Activities of 4-[(4-Fluorophenyl)sulfonylamino]butanoic acid
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)sulfonyl-methylamino]butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-13(8-2-3-11(14)15)18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXSPZKUXFYJSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)S(=O)(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697229-51-9 | |
Record name | 4-(N-methyl-4-fluorobenzenesulfonamido)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.